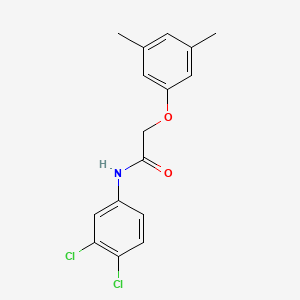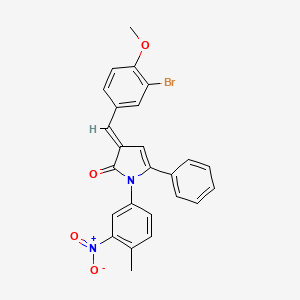
(3E)-3-(3-bromo-4-methoxybenzylidene)-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, nitro, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with 4-methyl-3-nitroacetophenone in the presence of a base, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products of nitro group reduction.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is explored for its use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3E)-3-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.
Vergleich Mit ähnlichen Verbindungen
- (3E)-3-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
- (3E)-3-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
- (3E)-3-[(3-FLUORO-4-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness: The uniqueness of (3E)-3-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom, in particular, can influence its electronic properties and interactions with biological targets.
Eigenschaften
Molekularformel |
C25H19BrN2O4 |
|---|---|
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
(3E)-3-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methyl-3-nitrophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C25H19BrN2O4/c1-16-8-10-20(15-22(16)28(30)31)27-23(18-6-4-3-5-7-18)14-19(25(27)29)12-17-9-11-24(32-2)21(26)13-17/h3-15H,1-2H3/b19-12+ |
InChI-Schlüssel |
ZJMJFQOASDQZGM-XDHOZWIPSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=C/C(=C\C3=CC(=C(C=C3)OC)Br)/C2=O)C4=CC=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=CC3=CC(=C(C=C3)OC)Br)C2=O)C4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


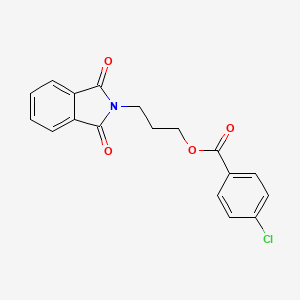
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11695566.png)
![N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11695576.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11695590.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695594.png)
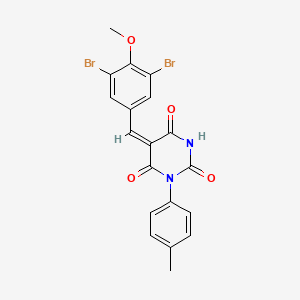
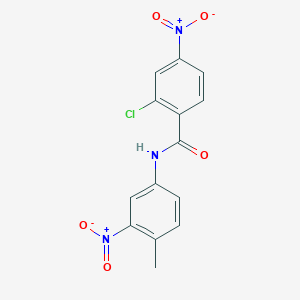
![4-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11695606.png)
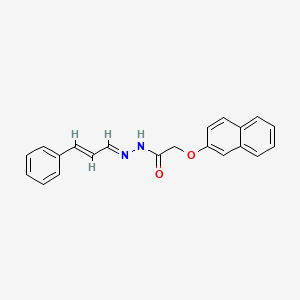
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2Z)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695626.png)
![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11695628.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11695632.png)
